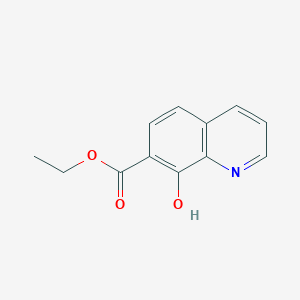

Ethyl 8-hydroxyquinoline-7-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

55477-70-8 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

ethyl 8-hydroxyquinoline-7-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-5-8-4-3-7-13-10(8)11(9)14/h3-7,14H,2H2,1H3 |

InChI Key |

JPYAGQYPYJEZPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=N2)C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl 8 Hydroxyquinoline 7 Carboxylate

Strategies for the Construction of the 8-Hydroxyquinoline (B1678124) Core and its Derivatives

The formation of the fundamental 8-hydroxyquinoline scaffold, a critical precursor to Ethyl 8-hydroxyquinoline-7-carboxylate, can be achieved through several established synthetic strategies. These methods primarily focus on building the heterocyclic quinoline (B57606) ring system from acyclic or simpler aromatic precursors.

Skraup and Friedländer Condensations for Substituted Quinolines

Two of the most historically significant and versatile methods for quinoline synthesis are the Skraup and Friedländer reactions.

The Skraup synthesis is a cyclization reaction that typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. chemicalbook.com To produce the 8-hydroxyquinoline core, 2-aminophenol (B121084) is used as the starting aniline derivative. google.comchemicalbook.com In this process, the sulfuric acid dehydrates the glycerol to form acrolein, which then undergoes a Michael addition with the 2-aminophenol. Subsequent cyclization and oxidation yield the 8-hydroxyquinoline skeleton. google.com The reaction is often carried out at high temperatures (120-180 °C). google.com

The Friedländer synthesis provides an alternative and often more direct route to substituted quinolines. This method involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netorganicreactions.orgwikipedia.org The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring. wikipedia.orgthieme-connect.com For the synthesis of this compound, a plausible Friedländer approach would involve the condensation of a 2-amino-3-hydroxybenzaldehyde (B7904644) derivative with ethyl pyruvate (B1213749) or a related active methylene (B1212753) compound. The flexibility of the Friedländer synthesis allows for the introduction of substituents like the carboxylate group at the C7 position by selecting appropriately functionalized starting materials. researchgate.netorganicreactions.org

| Feature | Skraup Synthesis | Friedländer Synthesis |

|---|---|---|

| Starting Materials | Aromatic amine (e.g., 2-aminophenol), glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) chemicalbook.comgoogle.com | 2-aminoaryl aldehyde or ketone, compound with an α-methylene group (e.g., ketone, ester) researchgate.netwikipedia.org |

| Reaction Type | Cyclization, dehydration, and oxidation chemicalbook.com | Condensation and cyclodehydration organicreactions.orgthieme-connect.com |

| Conditions | Strongly acidic, high temperatures (e.g., 130-140 °C) chemicalbook.com | Can be catalyzed by acid or base, often with heating wikipedia.orgorganic-chemistry.org |

| Key Advantage | Uses readily available starting materials google.com | Offers more straightforward control over substituent placement researchgate.net |

| Key Disadvantage | Harsh reaction conditions and potential for side products | Availability of the required substituted 2-aminoaryl carbonyl compounds can be a limitation researchgate.net |

Diazotization and Alkali Fusion Approaches

These methods are employed to introduce the hydroxyl group onto a pre-formed quinoline ring that already possesses other functionalities.

Diazotization involves converting an amino group into a diazonium salt, which is an excellent leaving group and can be readily displaced by a hydroxyl group. To synthesize an 8-hydroxyquinoline derivative, one would start with the corresponding 8-aminoquinoline (B160924). scispace.comrroij.com The 8-aminoquinoline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form the diazonium salt, which is then hydrolyzed by heating in an aqueous solution to yield the 8-hydroxyquinoline. google.com

The alkali fusion approach is used to replace a sulfonic acid group with a hydroxyl group. The synthesis begins with the sulfonation of quinoline to produce quinoline-8-sulfonic acid. This intermediate is then fused with a strong alkali, such as sodium hydroxide (B78521) or potassium hydroxide, at high temperatures. patsnap.com The harsh conditions facilitate the nucleophilic substitution of the sulfonate group by hydroxide, yielding the 8-hydroxyquinoline upon workup. scispace.comrroij.com

Regioselective Functionalization of the Quinolone System

Functionalization of the pre-formed 8-hydroxyquinoline ring is a key strategy for introducing or modifying substituents, such as the ethyl carboxylate group at the C7 position.

The 8-hydroxyquinoline ring system is susceptible to electrophilic aromatic substitution. The hydroxyl group at C8 is a powerful activating, ortho-, para-directing group, which strongly favors substitution at the C5 and C7 positions. nih.govmdpi.com This makes the C7 position a prime target for introducing the carboxylate functionality or a precursor to it.

Common electrophilic substitution reactions include:

Formylation : Reactions like the Vilsmeier-Haack or Duff reaction can introduce a formyl group (-CHO) onto the ring, often at the C7 position, which can then be oxidized to a carboxylic acid. mdpi.com

Halogenation : Chlorination or bromination readily occurs at the C5 and C7 positions. nih.gov

Diazo Coupling : The reaction with diazonium salts results in the formation of azo dyes, with coupling occurring at the C5 position, para to the hydroxyl group. derpharmachemica.com

Theoretical studies using density functional theory (DFT) have been employed to predict the most stable products of electrophilic substitution on the 8-hydroxyquinoline ring, confirming the high reactivity of positions C5 and C7. orientjchem.orgresearchgate.netsemanticscholar.org

Nucleophilic substitution reactions can occur at two main sites on this compound: the quinoline ring and the ester group.

Nucleophilic Aromatic Substitution (SNAr) on the quinoline ring itself is less common unless the ring is activated by strong electron-withdrawing groups (like a nitro group) and contains a good leaving group (like a halogen). researchgate.net For instance, derivatives of 8-hydroxyquinoline can be synthesized via nucleophilic substitution on precursors like 9-chloro-1,2,3,4-tetrahydroacridine. mdpi.com

More frequently, the ethyl carboxylate group at C7 serves as a site for nucleophilic attack. This allows for straightforward chemical transformations:

Hydrolysis : Treatment with acid or base can hydrolyze the ester to the corresponding 8-hydroxyquinoline-7-carboxylic acid.

Amidation : Reaction with amines can convert the ester into a variety of amides, providing a route to a diverse library of derivatives. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Quinolone Derivatization

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of the quinoline core. nih.govthieme-connect.com The Suzuki-Miyaura coupling is particularly prevalent for this purpose. mdpi.com

This reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com To functionalize the 8-hydroxyquinoline system, one would typically start with a halogenated derivative, such as 5-bromo-8-hydroxyquinoline or 5,7-dibromo-8-hydroxyquinoline. scispace.comrroij.com The hydroxyl group often requires protection (e.g., as a benzyl (B1604629) ether) prior to the coupling reaction. scispace.comrroij.comresearchgate.net The coupling allows for the introduction of a wide range of aryl and alkyl groups at specific positions on the quinoline ring, greatly expanding the molecular diversity of accessible derivatives. researchgate.net

| Halogenated Precursor | Boronic Acid/Ester | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Bromo-8-(benzyloxy)quinoline | Arylboronic acid | Pd(dppf)Cl2, Na2CO3 | 5-Aryl-8-hydroxyquinoline (after deprotection) | scispace.comrroij.com |

| 5,7-Dibromo-8-hydroxyquinoline | Arylboronic acid | Pd catalyst, base | 5,7-Diaryl-8-hydroxyquinoline | rroij.comresearchgate.net |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acid | Pd catalyst, base | 4-Aryl-8-hydroxyquinoline (after hydrolysis) | researchgate.net |

Synthesis of this compound via Esterification Pathways

The synthesis of this compound is primarily achieved through the direct esterification of its corresponding carboxylic acid precursor, 8-hydroxyquinoline-7-carboxylic acid. This transformation typically follows the Fischer-Speier esterification mechanism, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.commasterorganicchemistry.com

Table 1: Fischer Esterification for this compound

| Starting Material | Reagents | Catalyst | Key Conditions | Product |

|---|---|---|---|---|

| 8-hydroxyquinoline-7-carboxylic acid | Ethanol (excess) | H₂SO₄ or TsOH | Reflux | This compound |

Derivatization of this compound

The structure of this compound offers multiple sites for chemical modification, including the ester group at the C-7 position and the activated C-5 position of the quinoline ring.

Reactions Involving the Ester Functionality

The ethyl ester group is a versatile functional handle for synthesizing a variety of derivatives. Key transformations include hydrolysis, amidation, and conversion to hydrazides.

Hydrolysis: The ester can be readily hydrolyzed back to the parent 8-hydroxyquinoline-7-carboxylic acid under acidic or basic conditions.

Amidation: Reaction of the ester with various primary or secondary amines leads to the formation of the corresponding N-substituted 8-hydroxyquinoline-7-carboxamides. This reaction typically requires heating to proceed at a reasonable rate.

Hydrazinolysis: A particularly useful transformation is the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol. This reaction converts the ethyl ester into 8-hydroxyquinoline-7-carbohydrazide. This hydrazide is a crucial intermediate for the synthesis of various heterocyclic systems, most notably 1,2,4-triazoles. chemistryjournal.net

Chemical Modifications at the Quinoline Ring Positions (e.g., C-5, C-6, C-7)

The 8-hydroxyquinoline ring system is electron-rich and susceptible to electrophilic aromatic substitution, primarily at the C-5 and C-7 positions. nih.gov Since the C-7 position is occupied by the carboxylate group in the title compound, electrophilic substitution is directed to the C-5 position.

Halogenation: The C-5 position can be selectively halogenated using various reagents. Metal-free protocols have been developed for the C-5 halogenation of 8-substituted quinolines using trihaloisocyanuric acids, providing an efficient route to 5-chloro- and 5-bromo- derivatives. semanticscholar.orgrsc.org

Formylation: The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a classic method for formylating electron-rich aromatic rings. researchgate.netchemijournal.comijpcbs.comorganic-chemistry.org Applying this reaction to this compound introduces a formyl (-CHO) group at the C-5 position, yielding Ethyl 5-formyl-8-hydroxyquinoline-7-carboxylate. mdpi.comnih.gov This aldehyde derivative serves as a key precursor for the synthesis of Schiff bases.

Formation of Schiff Base Derivatives

Schiff bases, or imines, are synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. For this compound, this requires a preliminary formylation step as described above. The resulting Ethyl 5-formyl-8-hydroxyquinoline-7-carboxylate can then be reacted with a wide range of primary amines (both aliphatic and aromatic) to form the corresponding Schiff base derivatives at the C-5 position. mdpi.comnih.gov The reaction is typically carried out in a suitable solvent like ethanol, often with catalytic acid, leading to the formation of a C=N double bond.

Mannich Reactions and Tertiary Amine Adducts

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound. mdpi.comnih.gov The 8-hydroxyquinoline scaffold is highly activated for this reaction. nih.govnih.govacs.org While the unsubstituted ring is typically functionalized at the C-7 position, the presence of the ester group at C-7 in this compound directs the Mannich reaction to the C-5 position. nih.govacs.org

The reaction involves treating the substrate with formaldehyde (B43269) (or paraformaldehyde) and a primary or secondary amine. mdpi.com This results in the formation of a C-C bond at the C-5 position and the introduction of a substituted aminomethyl group, yielding Ethyl 5-((dialkylamino)methyl)-8-hydroxyquinoline-7-carboxylate derivatives. nih.gov

Table 2: Key Derivatization Reactions

| Reaction Type | Functional Group/Position | Typical Reagents | Resulting Structure |

|---|---|---|---|

| Hydrazinolysis | C-7 Ester | Hydrazine hydrate (N₂H₄·H₂O) | C-7 carbohydrazide |

| Halogenation | C-5 Ring Position | Trihaloisocyanuric acid | 5-halo derivative |

| Vilsmeier-Haack Formylation | C-5 Ring Position | POCl₃, DMF | 5-formyl derivative |

| Schiff Base Formation | C-5 (post-formylation) | Primary amine (R-NH₂) | 5-iminomethyl derivative |

| Mannich Reaction | C-5 Ring Position | Formaldehyde, Secondary amine (R₂NH) | 5-aminomethyl derivative |

Introduction of Heterocyclic Moieties (e.g., Imidazolyl, Triazole)

The functional groups on this compound can be elaborated to introduce various heterocyclic rings, which are significant pharmacophores.

Triazole Derivatives: 1,2,3-Triazole rings can be appended to the 8-hydroxyquinoline scaffold through several methods. One prominent route is the copper-catalyzed Huisgen 1,3-dipolar cycloaddition, also known as a "click" reaction. nih.gov This would involve converting the starting material into an azide (B81097) or alkyne derivative for subsequent reaction. A more direct approach from the ester involves its conversion to the 8-hydroxyquinoline-7-carbohydrazide intermediate. This hydrazide can then undergo cyclization reactions with appropriate reagents, such as carbon disulfide followed by reaction with an amine, to form substituted 1,2,4-triazole (B32235) rings. chemistryjournal.netnih.gov

Imidazolyl Derivatives: Imidazole (B134444) moieties can also be synthesized and attached to the 8-hydroxyquinoline core. For instance, a derivative of 8-hydroxyquinoline can be reacted with precursors that build the imidazole ring, or a pre-formed imidazole-containing molecule can be coupled to the quinoline scaffold. researchgate.net Compounds containing both 8-hydroxyquinoline and imidazole moieties have been synthesized and studied for their chemical properties. researchgate.netmdpi.com

Computational and Mechanistic Studies of Synthetic Pathways

The synthesis of complex organic molecules such as this compound is often guided and enhanced by computational chemistry. Theoretical studies provide deep insights into reaction mechanisms, allowing for the prediction of product distributions and the optimization of reaction conditions. In particular, Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of synthetic pathways.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical synthesis, DFT is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. This allows chemists to predict the most likely pathway a reaction will follow and which isomers will be preferentially formed.

A key synthetic step in the formation of derivatives like this compound is electrophilic aromatic substitution on the 8-hydroxyquinoline core. The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring influence the electron density of the aromatic system, directing incoming electrophiles to specific positions.

A theoretical study on the electrophilic aromatic substitution of 8-hydroxyquinoline with 4-ethoxycarbonyl-benzene diazonium chloride provides a clear example of how DFT can predict regioselectivity. researchgate.netsemanticscholar.orgorientjchem.org By calculating the total energy of the possible substitution products (at positions C-2 through C-7), researchers can determine their relative stabilities. The product with the lowest total energy is considered the most thermodynamically stable and, therefore, the most likely to be formed.

In this particular study, the calculations indicated that the product with the electrophile attached at the C-7 position is the most stable isomer. researchgate.netsemanticscholar.orgorientjchem.org This prediction is crucial for designing a synthesis that specifically targets the 7-position for carboxylation to ultimately yield this compound. The relative stabilities, as determined by the calculated total energies, provide a quantitative basis for understanding the directing effects of the substituents on the 8-hydroxyquinoline ring.

| Substitution Position | Total Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|

| C-2 | -1224.283 | 15.7 |

| C-3 | -1224.289 | 11.9 |

| C-4 | -1224.275 | 20.7 |

| C-5 | -1224.303 | 3.1 |

| C-6 | -1224.295 | 8.2 |

| C-7 | -1224.308 | 0.0 |

Data adapted from a DFT study on a similar electrophilic substitution reaction on 8-hydroxyquinoline. researchgate.netsemanticscholar.orgorientjchem.org

Transition State Analysis and Activation Energy Calculations

While the stability of the final products is a critical factor, the feasibility and rate of a reaction are governed by the kinetics, specifically the height of the energy barrier that must be overcome. This energy barrier is known as the activation energy, and the highest point on the reaction pathway is the transition state. Transition state analysis and the calculation of activation energies are therefore essential for a complete understanding of a synthetic pathway.

No specific computational studies detailing the transition state analysis for the direct synthesis of this compound are readily available. However, insights can be gained from computational investigations of analogous reactions, such as the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. A DFT study on the Kolbe-Schmitt reaction of sodium 2-naphthoxide, a fused aromatic alcoholate system with similarities to 8-hydroxyquinoline, provides a valuable model. researchgate.netresearchgate.netkg.ac.rs

In this study, researchers used DFT to model the reaction pathways for the electrophilic attack of carbon dioxide on different positions of the sodium 2-naphthoxide ring. researchgate.netresearchgate.netkg.ac.rs They located the transition state structures for each pathway and calculated the corresponding activation energies. The pathway with the lowest activation energy is kinetically favored and will proceed at the fastest rate.

The calculations for the carboxylation of sodium 2-naphthoxide revealed that the electrophilic attack at the C-1 position has a lower activation barrier compared to the attack at the C-3 position. researchgate.net This indicates that the formation of the 1-carboxylate product is kinetically preferred, even though the 3-carboxylate product might be thermodynamically more stable under certain conditions.

This type of analysis is directly applicable to the synthesis of this compound. A computational study would involve modeling the approach of a suitable carboxylating agent to the 8-hydroxyquinoline ring, locating the transition states for attack at the 5- and 7-positions, and calculating the activation energies. The results would reveal which position is kinetically more reactive, providing crucial information for selecting reaction conditions (e.g., temperature) that favor the desired 7-substituted product.

| Reaction Pathway (Position of CO2 Attack) | Calculated Activation Energy (kcal/mol) |

|---|---|

| Position 1 | 25.8 |

| Position 3 | 30.1 |

Data is for the analogous Kolbe-Schmitt reaction of sodium 2-naphthoxide and is used for illustrative purposes. researchgate.net

Coordination Chemistry of Ethyl 8 Hydroxyquinoline 7 Carboxylate and Its Derivatives

Ligand Properties of 8-Hydroxyquinolines

The 8-hydroxyquinoline (B1678124) (8-HQ) framework serves as a privileged structure in the design of chelating agents due to its potent coordinating ability and effective metal recognition properties. The fundamental characteristics that define its function as a ligand are rooted in its bidentate nature and its acid-base behavior, which can be modulated by substituents on the quinoline (B57606) ring.

Bidentate Chelation Characteristics

The 8-hydroxyquinoline molecule is a monoprotic, bidentate chelating agent. Its ability to coordinate with metal ions stems from two key donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. Upon interaction with a metal ion, the proton of the hydroxyl group is displaced, and the metal center becomes covalently bonded to the oxygen atom and coordinately bonded to the nitrogen atom. This simultaneous binding to two donor sites forms a stable five-membered chelate ring, a feature that is fundamental to the high stability of the resulting metal complexes. This bidentate chelation is the primary reason why 8-hydroxyquinoline and its derivatives are potent metal ion chelators.

Acid-Base Equilibria and Proton Dissociation Processes

The coordination capability of 8-hydroxyquinolines is intrinsically linked to their acid-base properties. These molecules can exist in different protonation states depending on the pH of the solution. In strongly acidic environments, the nitrogen atom of the pyridine ring can be protonated (N-protonated zwitterionic form). As the pH increases, the phenolic hydroxyl group deprotonates to form the anionic quinolinolate, which is the active form for chelation.

The proton dissociation constants (pKa) quantify these equilibria. For the parent 8-hydroxyquinoline, two main pKa values are considered. While values can vary with experimental conditions, typical aqueous pKa values are approximately 5 for the quinolinium proton (N-H+) and around 9.9 for the hydroxyl proton (O-H). For substituted derivatives, these values can shift. For instance, studies on 8-hydroxyquinoline-amino acid hybrids have identified distinct pKa values for the quinolinium nitrogen, the phenolic hydroxyl group, and the amino acid moiety.

Table 1: Proton Dissociation Constants (pKa) of 8-Hydroxyquinoline and a Derivative

| Compound | Dissociating Group | pKa Value | Reference |

| 8-Hydroxyquinoline | Quinolinium (N-H+) | ~5 | |

| 8-Hydroxyquinoline | Hydroxyl (O-H) | ~9.9 | |

| HQCl-L-Pro (a proline derivative) | Quinolinium (NqH+) | 2.36 | |

| HQCl-L-Pro (a proline derivative) | Hydroxyl (OH) | 7.76 |

Influence of Substituents on Ligand Donor Properties

The electronic properties of the 8-hydroxyquinoline ligand can be fine-tuned by introducing substituents onto the quinoline rings. These modifications can alter the electron density at the oxygen and nitrogen donor atoms, thereby influencing the stability and properties of the resulting metal complexes.

Electron-withdrawing groups (such as nitro or carboxylate groups) decrease the basicity of the donor atoms, which can affect the binding affinity for metal ions. For example, the presence of a chlorine atom and a protonated aminoalkyl group on an 8-hydroxyquinoline derivative was found to lower the pKa values of both the quinolinium and hydroxyl groups, indicating a reduced electron-donating ability. Conversely, electron-donating groups would be expected to increase the basicity of the donor sites.

For Ethyl 8-hydroxyquinoline-7-carboxylate, the ethyl carboxylate group at the 7-position acts as an electron-withdrawing group. This is predicted to decrease the electron density on the quinoline ring system, thereby influencing the donor properties of the oxygen and nitrogen atoms. Such substituent effects have been shown to correlate with the photophysical properties of the metal complexes; electron-withdrawing groups at the C-5 or C-7 position can cause a blue-shift in the emission spectrum of the complex.

Formation of Metal Complexes with this compound Analogues

Derivatives of 8-hydroxyquinoline readily form stable complexes with a wide range of metal ions, a property that has been extensively explored for various applications.

Complexation with Transition Metal Ions (e.g., Cu, Fe, Zn, Ni, Ru, Rh, V)

The 8-hydroxyquinoline scaffold is a versatile chelator, forming complexes with numerous transition metals. Research has documented the formation of complexes with ions such as Cu(II), Fe(II)/Fe(III), Zn(II), Ni(II), Co(II), and Cr(III). Furthermore, the coordination with noble metals like Ru and Rh has been studied, particularly in the context of half-sandwich organometallic complexes. Vanadium complexes bearing 8-hydroxyquinoline-based ligands have also been synthesized and investigated. This broad reactivity makes 8-hydroxyquinoline derivatives, including analogues of this compound, highly effective ligands in coordination chemistry.

Table 2: Examples of Transition Metals Forming Complexes with 8-Hydroxyquinoline Derivatives

| Metal Ion | Reference |

| Copper (Cu) | |

| Iron (Fe) | |

| Zinc (Zn) | |

| Nickel (Ni) | |

| Ruthenium (Ru) | |

| Rhodium (Rh) | |

| Vanadium (V) |

Stoichiometry and Coordination Geometries of Metal-Ligand Adducts

The reaction between 8-hydroxyquinoline derivatives and metal ions can result in complexes with various stoichiometries and coordination geometries, largely dependent on the metal ion's size, charge, and coordination preferences.

Commonly observed stoichiometries include 1:1, 1:2, and 1:3 (metal:ligand). For instance, Ag(I) has been shown to form a 1:1 complex with 8-hydroxyquinoline. Divalent metal ions like Cu(II), Ni(II), and Co(II) frequently form 1:2 complexes. Trivalent ions such as Al(III) and Fe(III) typically form 1:3 complexes, leading to neutral, stable compounds like Alq3 (tris(8-hydroxyquinolinato)aluminium).

The coordination geometry is a direct consequence of the stoichiometry and the electronic configuration of the central metal ion.

1:2 complexes can adopt square planar geometries, as observed with Cu(II). They can also form octahedral geometries if two additional ligands, such as water molecules, are coordinated.

1:3 complexes with trivalent metals typically result in a six-coordinate, distorted octahedral geometry.

Table 3: Common Stoichiometries and Geometries of 8-Hydroxyquinoline Metal Complexes

| Metal Ion | Stoichiometry (Metal:Ligand) | Coordination Geometry | Reference |

| Ag(I) | 1:1 | - | |

| Cu(II) | 1:2 | Square Planar | |

| Ni(II) | 1:2 | Octahedral (with 2 H₂O) | |

| Co(II) | 1:2 | Octahedral (with 2 H₂O) | |

| Al(III) | 1:3 | Octahedral | |

| Fe(III) | 1:3 | Octahedral |

Thermodynamic and Kinetic Stability of Metal Complexes in Solution

The stability of metal complexes formed with derivatives of 8-Hydroxyquinoline (HQ) is significantly influenced by the position of substituents on the quinoline ring. For derivatives featuring an ester group, its placement is a critical determinant of the resulting complex's stability and coordination geometry.

Research into synthetic siderophores derived from 8-Hydroxyquinoline has provided valuable insights into this relationship. A comparative study on the iron(III) complexation of HQ esters substituted at the 2- and 7-positions demonstrated that the 7-substituted variant, this compound, forms a notably stable complex. nih.gov This enhanced stability is attributed to the formation of a salicylate-type coordination environment for the metal ion. nih.gov In this arrangement, the iron(III) center is chelated by the phenolate (B1203915) oxygen and the nitrogen of the quinoline ring, as is typical for HQ ligands, but also involves the carbonyl oxygen of the ester group at the 7-position. This creates a coordination sphere that is very close to an ideal octahedral geometry, which is thermodynamically favorable. nih.gov

In contrast, substitution at the 2-position was found to weaken the formation of the iron(III) complex, highlighting the positional advantage of the carboxylate group at C-7 for creating highly stable chelates. nih.gov Theoretical investigations using density-functional theory (DFT) support these experimental findings, confirming that the high-spin (HS) state is the most stable electronic configuration for these iron(III) complexes. nih.gov

Table 1: Influence of Ester Substitution Position on Iron(III) Complex Stability

| Substitution Position | Coordination Mode | Resulting Fe(III) Complex Stability | Reference |

|---|---|---|---|

| 7-position (this compound) | Salicylate-type coordination | Strong and stable complex formation | nih.gov |

| 2-position | N/A | Weakened complex formation | nih.gov |

Structural Characterization of Metal Chelates

The characterization of metal chelates involving this compound relies on a combination of crystallographic and spectroscopic techniques to determine their three-dimensional structure and behavior in solution.

Spectroscopic Investigations of Complex Formation

Spectroscopic methods are essential for confirming the formation of complexes in solution, determining their stoichiometry, and probing the interaction between the ligand and the metal center.

UV-Visible absorption spectroscopy is a primary tool for monitoring the complexation of 8-hydroxyquinoline derivatives with metal ions. The formation of a metal complex typically results in a significant shift in the absorption bands of the ligand, providing a clear indication of chelation.

For this compound, its complexation with iron(III) has been successfully characterized using this method. nih.gov The resulting UV-Vis absorption spectrum of the iron(III) complex was found to be in excellent agreement with theoretical spectra calculated using density-functional theory (DFT), which further confirms the stable, high-spin nature of the complex in solution. nih.gov The changes in the spectrum upon addition of the metal ion allow for the study of the complex's formation and stoichiometry.

While NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, specific studies detailing the ¹H or ¹³C NMR spectra of metal complexes of this compound were not identified in a review of the current literature. Such studies would be invaluable for understanding the ligand's conformation upon coordination and for detecting changes in the electronic environment of the quinoline ring.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the bonding within a molecule by probing its vibrational modes. In the context of metal complexation, these methods are particularly useful for observing shifts in the vibrational frequencies of the ligand's functional groups, such as the C=O of the ester and the C-O of the phenol, upon coordination to a metal ion. However, specific IR and Raman spectral data for metal complexes of this compound are not available in the reviewed literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the characterization of metal complexes of this compound and its derivatives. These techniques provide crucial information on the molecular weight, stoichiometry, and fragmentation pathways of the coordination compounds. Electrospray ionization (ESI) is a particularly suitable "soft" ionization technique that allows for the gentle transfer of intact metal-ligand complexes from solution to the gas phase for analysis. researchgate.net

In ESI-MS analysis of a metal complex, such as one formed between a divalent metal ion (M²⁺) and this compound (L), a prominent peak corresponding to the molecular ion [M(L)₂]⁺ or related species is typically observed. For instance, in the characterization of copper(II) complexes with related 8-hydroxyquinoline hydrazone derivatives, ESI-MS has been effectively used to confirm the formation of the desired compounds. For a complex with the formula [Cu(L²)]₃, where L² is a hydrazone derivative of 8-hydroxyquinoline-2-carbaldehyde, the ESI-MS spectrum in negative mode showed a peak at m/z 385.23, corresponding to the [C₁₇H₁₀N₃O₂ClCu−H]⁻ ion. frontiersin.org Similarly, for a related isonicotinohydrazide derivative complex, [Cu(L⁸)]₃, a peak was observed in positive mode at m/z 354.08, which was attributed to the [C₁₆H₁₀N₄O₂Cu + H]⁺ ion. frontiersin.org

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of the complex. This precision is critical for confirming the proposed molecular formula and distinguishing between species with very similar nominal masses.

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the parent ions. By inducing fragmentation, it is possible to elucidate the connectivity of the complex and the stability of the metal-ligand bonds. The fragmentation typically involves the sequential loss of ligands or parts of the ligand backbone, providing valuable structural insights.

| Complex Formula | Ligand Derivative | Ionization Mode | Calculated m/z | Observed m/z | Corresponding Ion |

|---|---|---|---|---|---|

| [Cu(L²)]₃ | Benzoylhydrazone with p-Cl | Negative (-) | 384.97 | 385.23 | [C₁₇H₁₀N₃O₂ClCu−H]⁻ |

| [Cu(L⁸)]₃ | Isonicotinohydrazide | Positive (+) | 354.02 | 354.08 | [C₁₆H₁₀N₄O₂Cu + H]⁺ |

Theoretical Insights into Metal-Ligand Interactions

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure and nature of bonding within metal complexes of this compound. nih.govnih.gov These computational methods allow for the optimization of molecular geometries, prediction of vibrational spectra, and analysis of the interactions between the metal center and the ligand. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to investigate charge distribution and metal-ligand bond character. For example, in a mixed-ligand lanthanum(III) complex containing an 8-hydroxyquinoline moiety, NBO analysis revealed the natural charges on the coordinated atoms, such as La (+1.247), O (-0.572), and N (-0.277), quantifying the charge transfer upon complexation. mdpi.com This type of analysis indicates a significant degree of covalent character in the metal-ligand bonds, which are formed by the donation of electron density from the ligand's oxygen and nitrogen atoms to the metal center. researchgate.net Furthermore, theoretical calculations on various HQ complexes have demonstrated that complexation enhances the aromaticity of the ligand's pyridine and benzene (B151609) rings, a phenomenon known as the chelatoaromatic effect, which contributes to the stability of the resulting metal complex. researchgate.net

Frontier Molecular Orbital (FMO) Analysis of Complexes

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. youtube.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about the electron-donating and electron-accepting capabilities of the complex, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and reactivity of the molecule. mdpi.comsapub.org

In metal complexes of 8-hydroxyquinoline derivatives, the HOMO is typically localized on the ligand, often with significant contributions from the phenolate oxygen and the π-system of the quinoline ring. The LUMO, conversely, is often centered on the metal ion or distributed across the ligand's π*-antibonding orbitals. This distribution facilitates metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) electronic transitions, which are responsible for the characteristic colors and photophysical properties of these complexes.

DFT calculations are used to compute the energies of these frontier orbitals. For instance, in a study of mixed-ligand salen/8-hydroxyquinoline metal complexes, the HOMO and LUMO energies were calculated to predict their stability and reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The introduction of different metal ions and substituents on the 8-hydroxyquinoline backbone can tune the energies of the frontier orbitals and, consequently, the electronic and optical properties of the complex.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.32 |

| ELUMO | -1.29 |

| Energy Gap (ΔE) | 4.03 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. sci-hub.sebhu.ac.in The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface.

In MEP maps, regions with negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and represent likely sites for electrophilic attack. For metal complexes of this compound, these negative regions are concentrated around the electronegative oxygen atoms of the phenolate and carboxylate groups, as well as the π-system of the aromatic rings. mdpi.comsci-hub.se These sites are indicative of the ligand's ability to coordinate with a positively charged metal ion.

Conversely, regions with positive electrostatic potential (colored in shades of blue) are electron-poor and are susceptible to nucleophilic attack. In the free ligand, the hydrogen atom of the hydroxyl group would show a strong positive potential. mdpi.com Upon complexation, the area around the coordinated metal ion typically becomes a region of high positive potential, reflecting its Lewis acidic character. The MEP map provides a clear, visual representation of the molecule's charge landscape, complementing FMO analysis in predicting the sites of chemical reactivity and intermolecular interactions. researchgate.net

Biological Activities and Molecular Mechanisms of 8 Hydroxyquinoline 7 Carboxylate Derivatives

Investigation of Antimicrobial Effects

The antimicrobial potential of 8-hydroxyquinoline-7-carboxylate derivatives has been extensively studied against a variety of pathogens, including fungi, bacteria, and viruses.

The 8-hydroxyquinoline (B1678124) framework is a known pharmacophore with established antifungal properties. nih.govresearchgate.netresearchgate.netoup.com Research into its derivatives, including those with a carboxylate group at the 7-position, has revealed significant activity against various fungal species.

Studies have shown that 8-hydroxyquinoline derivatives can affect the fungal cell wall and compromise the integrity of the cytoplasmic membrane. nih.govresearchgate.net For instance, some derivatives cause damage to the cell wall of Candida spp. and dermatophytes. nih.gov The mechanism of action can be influenced by the substitution pattern on the 8-hydroxyquinoline nucleus, allowing for the development of compounds with different antifungal mechanisms. nih.gov

The antifungal activity of these derivatives has been evaluated against a range of fungi, including Candida albicans, Candida glabrata, Candida parapsilosis, Candida krusei, Microsporum canis, and Trichophyton mentagrophytes. nih.govresearchgate.netresearchgate.net Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a substance that prevents visible growth of a microorganism, have been determined for various derivatives. For example, clioquinol (B1669181), an 8-hydroxyquinoline derivative, has shown MIC values ranging from 0.031 to 2 µg/mL against Candida spp. oup.comnih.gov Other derivatives, such as 8-hydroxy-5-quinolinesulfonic acid and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, have also demonstrated antifungal activity, although with higher MIC values. nih.gov

It has been observed that the presence of a free hydroxyl group at the 8-position is crucial for the antifungal activity of this class of compounds. rsc.org Furthermore, the introduction of hydrophilic heterocyclic substituents at the 7-position has been found to be important for their antifungal action. rsc.org

Table 1: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound | Fungal Species | MIC Range (µg/mL) |

|---|---|---|

| Clioquinol | Candida spp. | 0.031-2 oup.comnih.gov |

| 8-Hydroxy-5-quinolinesulfonic acid | Candida spp. | 1-512 nih.gov |

| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2-1024 nih.gov |

| Compound 5h (a clioquinol derivative) | Various fungal species | 4 rsc.org |

Derivatives of 8-hydroxyquinoline have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govsubstack.comnbinno.comresearchgate.net The core structure's ability to chelate metal ions is believed to be a key factor in its antimicrobial action, as it can disrupt essential microbial enzyme functions. nbinno.comchemicalbook.com

In vitro studies have evaluated these compounds against a panel of bacterial strains, including Escherichia coli, Staphylococcus aureus, Vibrio parahaemolyticus, and Pseudomonas aeruginosa. nih.gov Some newly synthesized heterocyclic derivatives of 8-hydroxyquinoline have shown remarkable antibacterial activity, in some cases superior to standard antibiotics like Penicillin G. nih.gov

For instance, certain 8-hydroxyquinoline derivatives have exhibited potent activity against both susceptible and drug-resistant bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the range of 4–16 µg/mL. nih.gov Halogenated derivatives, in particular, have shown strong antibacterial effects. researchgate.net For example, 5,7-dichloro-8-hydroxyquinoline has demonstrated supreme anti-bacterial activity. researchgate.net The antibacterial efficacy can be influenced by the nature and position of substituents on the quinoline (B57606) ring. researchgate.net

Table 2: In Vitro Antibacterial Activity of an 8-Hydroxyquinoline Derivative

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Vibrio parahaemolyticus | 10⁻⁶ |

| Staphylococcus aureus | 10⁻⁶ |

Data for a specific 8-hydroxyquinoline derivative as reported in a study. nih.gov

The antiviral properties of 8-hydroxyquinoline derivatives have been investigated against several viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). nih.govnih.govresearchgate.net

In the context of anti-HBV research, novel ethyl 8-imidazolylmethyl-7-hydroxyquinoline-3-carboxylate derivatives have been synthesized and evaluated. nih.gov Several of these compounds were found to inhibit the expression of viral antigens, such as HBsAg and HBeAg, at low concentrations. nih.gov Notably, some derivatives showed more potent activity in inhibiting the replication of HBV DNA than the positive control, lamivudine. nih.gov For example, compound 12g exhibited an IC₅₀ of 2.6 µM and a selectivity index (SI) of 61.6. nih.gov

Regarding anti-HIV activity, 8-hydroxyquinoline-7-carboxylic acid has been identified as a crucial pharmacophore for HIV-1 integrase inhibitors, with some derivatives showing IC₅₀ values in the range of 0.3-4 µM. researchgate.netnih.gov The 8-hydroxyquinoline scaffold is recognized as a key ligand for the divalent metal ions essential for the catalytic activity of HIV integrase. researchgate.net Additionally, new 8-hydroxyquinoline-hydrazone derivatives have been synthesized and tested for their anti-HIV-1 activity, with some showing enhanced potency compared to the parent compound. researchgate.net

Table 3: Anti-HBV Activity of Selected Ethyl 8-imidazolylmethyl-7-hydroxyquinoline-3-carboxylate Derivatives

| Compound | IC₅₀ (µM) for HBV DNA Replication | Selectivity Index (SI) |

|---|---|---|

| 11c | 12.6 | 12.4 |

| 12c | 3.5 | 37.9 |

| 12g | 2.6 | 61.6 |

| Lamivudine (3TC) | 343.2 | 7.0 |

Data from in vitro studies in HepG2.2.15 cells. nih.gov

The antimicrobial potency of 8-hydroxyquinoline derivatives is significantly influenced by their chemical structure. rsc.orgsubstack.comresearchgate.net Structure-Activity Relationship (SAR) studies have provided valuable insights into the features that govern their antifungal, antibacterial, and antiviral activities.

For antifungal activity, the presence of a free hydroxyl group at the 8-position is considered essential. rsc.org Modifications at the 5- and 7-positions of the quinoline ring have been shown to modulate the antifungal spectrum and potency. researchgate.net For instance, the introduction of a hydrophilic heterocyclic substituent at the 7-position is important for antifungal activity. rsc.org Halogenation, such as the introduction of chlorine or iodine, can also enhance antifungal effects. nih.gov

In terms of antibacterial activity, the presence of a free 8-hydroxy group is likely critical. substack.com Halogenated derivatives, particularly those with substitutions at the 5- and 7-positions, often exhibit high antibacterial potency. researchgate.net For example, dihalogenated 8-hydroxyquinolines have shown excellent activity against various bacteria. researchgate.net The addition of bulky substituents at certain positions can, in some cases, reduce or eliminate antibacterial activity. researchgate.net

For anti-HIV activity, the 8-hydroxy-quinoline 7-carboxylic acid moiety has been identified as a crucial pharmacophore for inhibiting HIV integrase. nih.gov Molecular modeling suggests that this scaffold interacts with key residues within the ATP-binding pocket of the enzyme. nih.gov

Enzyme Inhibition and Modulation of Biochemical Pathways

Beyond their direct antimicrobial effects, 8-hydroxyquinoline-7-carboxylate derivatives can also modulate cellular functions by inhibiting specific enzymes and interfering with biochemical pathways.

Derivatives of 8-hydroxyquinoline have been identified as inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, a large family of enzymes involved in various biological processes, including histone demethylation and DNA repair. nih.govnih.govrsc.orgrsc.orgox.ac.ukuni.lu

Specifically, 5-carboxy-8-hydroxyquinoline (IOX1) has been shown to be a broad-spectrum inhibitor of 2OG oxygenases. nih.govrsc.orguni.lu It has demonstrated inhibitory activity against transcription factor hydroxylases and various subfamilies of 2OG-dependent histone demethylases. nih.govuni.lu Unlike some other inhibitors, IOX1 is active in cellular assays without the need for ester derivatization to facilitate cell entry. nih.govuni.lu

Crystallographic studies have revealed that IOX1 can cause a translocation of the active site metal ion in these enzymes, which is a rare mechanism of inhibition. nih.gov The Betti reaction has been utilized to efficiently synthesize C-7 functionalized 8-hydroxyquinolines that act as cell-active inhibitors of KDM4 histone demethylases and other 2OG oxygenases. rsc.org

Kinase Inhibition (e.g., Pim-1 Kinase) and Binding Pocket Interactions

The 8-hydroxyquinoline-7-carboxylic acid moiety has been identified as a critical pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase involved in the regulation of apoptosis and cell metabolism. rsc.orgnih.gov Molecular modeling studies have elucidated the specific interactions responsible for this inhibitory activity. The scaffold of 8-hydroxyquinoline-7-carboxylic acid derivatives has been shown to interact with key residues within the ATP-binding pocket of Pim-1 kinase, namely Asp186 and Lys67. rsc.orgnih.gov These interactions are believed to be fundamental to the kinase inhibitory potency of this class of compounds. rsc.orgnih.gov

Table 1: Key Interactions of 8-Hydroxyquinoline-7-Carboxylic Acid Derivatives with Pim-1 Kinase

| Compound Scaffold | Target Kinase | Key Interacting Residues | Binding Site |

|---|---|---|---|

| 8-Hydroxyquinoline-7-carboxylic acid | Pim-1 Kinase | Asp186, Lys67 | ATP-binding pocket |

Inhibition of Specific Proteases (e.g., Cathepsin B)

Derivatives of 8-hydroxyquinoline have also been investigated for their ability to inhibit specific proteases, such as cathepsin B. Organo-ruthenium complexes of halogenated 8-hydroxyquinoline derivatives have demonstrated inhibitory effects against this enzyme. rsc.org Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion and metastasis. The inhibition of this protease by 8-hydroxyquinoline derivatives points to another potential mechanism for their anticancer activity.

Modulation of Sirtuin 1 (SIRT1) and Type 2 Human Methionine Aminopeptidase (MetAP2) Activities

The broader class of quinoline derivatives has been explored for a wide range of enzymatic modulation. While specific studies on ethyl 8-hydroxyquinoline-7-carboxylate's direct interaction with SIRT1 and MetAP2 are not extensively detailed in the provided context, high-throughput screening has identified various compounds that can activate or inhibit SIRT1, a protein deacetylase linked to cellular metabolism and inflammatory processes. nih.gov Given the structural similarities, the potential for 8-hydroxyquinoline derivatives to modulate such enzymes remains an area of interest for further investigation. Metalloenzymes, in general, are a known target for 8-hydroxyquinoline derivatives due to their metal-chelating properties. nih.gov

Antiproliferative Effects on in vitro Cell Lines

The antiproliferative properties of 8-hydroxyquinoline derivatives have been demonstrated across a variety of cancer cell lines.

Cytotoxicity against Various Cancer Cell Lines (e.g., melanoma, colon, ovarian adenocarcinoma)

Research has shown that micromolar concentrations of 8-hydroxyquinoline can inhibit the growth of B16 mouse melanoma cells and other human melanoma cell lines. nih.gov Furthermore, derivatives of 8-hydroxyquinoline have been found to be cytotoxic against several cancer cell lines, including those of the colon and ovaries. For instance, a novel benzothiazole–quinoline conjugate showed potent activity against human ovarian carcinoma (A2780) cells. nih.gov An 8-hydroxyquinoline-proline hybrid demonstrated notable effectiveness against the drug-resistant Colo 320 adenocarcinoma human cell line when compared to its drug-sensitive counterpart, Colo 205. rsc.orgamericanelements.com

Table 2: Cytotoxicity of 8-Hydroxyquinoline Derivatives in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound Type | Observed Effect |

|---|---|---|---|

| B16 | Mouse Melanoma | 8-Hydroxyquinoline | Growth inhibition at micromolar concentrations nih.gov |

| Human Melanoma Cell Lines | Melanoma | 8-Hydroxyquinoline | Growth inhibition nih.gov |

| Colo 320 | Colon Adenocarcinoma (drug-resistant) | 8-Hydroxyquinoline-proline hybrid | Effective cytotoxicity rsc.orgamericanelements.com |

| Colo 205 | Colon Adenocarcinoma (drug-sensitive) | 8-Hydroxyquinoline-proline hybrid | Less effective compared to resistant line rsc.orgamericanelements.com |

| A2780 | Human Ovarian Carcinoma | Benzothiazole–quinoline conjugate | Potent cytotoxicity nih.gov |

Mechanisms of Antiproliferative Action (e.g., DNA intercalation, metalloenzyme inhibition)

The antiproliferative effects of 8-hydroxyquinoline derivatives are attributed to several mechanisms of action. One significant mechanism is the inhibition of metalloenzymes, which is facilitated by the metal-chelating properties of the 8-hydroxyquinoline scaffold. nih.govmdpi.com Another proposed mechanism is the interaction with DNA. Studies on lanthanide complexes of 5,7-dibromo-8-hydroxyquinoline suggest that these compounds likely bind to DNA through intercalation. researchgate.net Additionally, 8-hydroxyquinoline has been shown to inhibit DNA synthesis, as observed in yeast meiosis. nih.gov

Multidrug Resistance Reversal Activity in Cellular Models

A particularly promising area of research is the ability of certain 8-hydroxyquinoline derivatives to reverse multidrug resistance (MDR) in cancer cells. A specifically designed 8-hydroxyquinoline-proline hybrid has shown the ability to overcome drug resistance in Colo 320 adenocarcinoma cells. rsc.orgamericanelements.com The structural design of these hybrids, particularly the inclusion of a CH2–N subunit at the 7-position of the 8-hydroxyquinoline scaffold, is considered crucial for this MDR reversal activity. rsc.org This suggests that these compounds may act as chemosensitizers, restoring the efficacy of conventional chemotherapy drugs in resistant tumors.

Oxidative Stress Modulation and Antioxidant Activity

The antioxidant activity of 8-hydroxyquinoline and its derivatives is a cornerstone of their biological effects. mdpi.com This activity is intrinsically linked to their ability to chelate metal ions, which play a crucial role in the generation of reactive oxygen species (ROS). researchgate.net By sequestering metal ions such as iron and copper, these compounds can inhibit the Fenton reaction, a major source of hydroxyl radicals in biological systems. researchgate.net

The 8-hydroxyl group in the quinoline ring is a key functional group that contributes to the antioxidant properties of these compounds. mdpi.com It can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. researchgate.net The antioxidant capacity of 8HQ derivatives has been evaluated in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov While the specific antioxidant activity of this compound has not been extensively reported, studies on other 8-hydroxyquinoline derivatives have demonstrated their potential to mitigate oxidative stress. nih.govnih.gov

The structural modifications on the 8-hydroxyquinoline scaffold can influence the antioxidant potency. For instance, the introduction of electron-donating groups can enhance the radical scavenging ability of the phenolic hydroxyl group. The ester functional group in this compound may modulate its lipophilicity and ability to interact with cellular membranes and compartments where oxidative stress originates.

Table 1: Antioxidant Mechanisms of 8-Hydroxyquinoline Derivatives

| Mechanism | Description | Key Molecular Features |

| Metal Chelation | Sequestration of transition metal ions (e.g., Fe²⁺, Cu²⁺) to prevent their participation in redox cycling and the generation of reactive oxygen species (ROS). | The bidentate chelating motif formed by the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. |

| Radical Scavenging | Direct neutralization of free radicals by donating a hydrogen atom or an electron. | The phenolic hydroxyl group at the 8-position of the quinoline ring. |

| Induction of Antioxidant Enzymes | Upregulation of endogenous antioxidant defense systems. | This is an area of ongoing research for many 8-hydroxyquinoline derivatives. |

Neuroprotective Research and Related Mechanisms

The neuroprotective potential of 8-hydroxyquinoline derivatives has garnered significant attention, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. researchgate.netresearchgate.net The underlying mechanisms of this neuroprotection are multifaceted and are closely linked to the compounds' antioxidant and metal-chelating properties. nih.govnih.gov

Metal ion dyshomeostasis is a hallmark of several neurodegenerative disorders. researchgate.net The accumulation of metal ions like copper, zinc, and iron in the brain can promote the aggregation of proteins such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein (B15492655) in Parkinson's disease. google.comnih.gov By chelating these metal ions, 8-hydroxyquinoline derivatives can interfere with this pathological process, potentially preventing or reversing the formation of toxic protein aggregates. nih.gov

Furthermore, the ability of these compounds to reduce oxidative stress is crucial for their neuroprotective effects. researchgate.net Neurons are particularly vulnerable to oxidative damage due to their high metabolic rate and lipid-rich composition. By scavenging free radicals and inhibiting metal-catalyzed oxidative reactions, 8-hydroxyquinoline derivatives can protect neurons from oxidative injury and subsequent cell death. researchgate.netnih.gov

Some 8-hydroxyquinoline derivatives have been shown to modulate signaling pathways involved in neuronal survival and apoptosis. For instance, they may inhibit pro-apoptotic enzymes and activate pro-survival signaling cascades. While direct evidence for this compound is not available, the general neuroprotective profile of the 8-hydroxyquinoline class suggests its potential as a neuroprotective agent. nih.gov

Table 2: Neuroprotective Mechanisms of 8-Hydroxyquinoline Derivatives

| Mechanism | Relevance to Neurodegeneration | Key Molecular Actions |

| Inhibition of Protein Aggregation | Prevents the formation of toxic amyloid-beta plaques in Alzheimer's disease and alpha-synuclein fibrils in Parkinson's disease. | Chelation of metal ions (Cu²⁺, Zn²⁺, Fe³⁺) that promote aggregation; direct interaction with protein monomers or aggregates. |

| Reduction of Oxidative Stress | Protects neurons from damage induced by reactive oxygen species, a common feature in neurodegenerative diseases. | Scavenging of free radicals; inhibition of metal-catalyzed oxidative reactions. |

| Modulation of Cell Signaling | Promotes neuronal survival and inhibits apoptotic pathways. | Interaction with various kinases and signaling proteins involved in cell fate decisions. |

| Anti-inflammatory Effects | Attenuates neuroinflammation, which contributes to the progression of neurodegenerative diseases. | Inhibition of pro-inflammatory cytokine production and microglial activation. |

Advanced Applications of Ethyl 8 Hydroxyquinoline 7 Carboxylate Derivatives

Analytical Chemistry Reagents

The core structure of 8-hydroxyquinoline (B1678124) is renowned for its ability to form stable complexes with a variety of metal ions. nih.govscispace.com This chelating property is central to its utility in analytical chemistry. The presence of a hydroxyl group at the 8-position and a nitrogen atom in the quinoline (B57606) ring allows for the formation of a five-membered ring with a metal ion, a configuration that imparts significant stability to the resulting complex. The carboxylate group at the 7-position in Ethyl 8-hydroxyquinoline-7-carboxylate can further influence the solubility and stability of these metal complexes.

Derivatives of 8-hydroxyquinoline are widely employed as extracting agents for the separation and preconcentration of metal ions from various matrices. scispace.com The formation of neutral metal chelates with these ligands renders them soluble in organic solvents, facilitating their extraction from aqueous solutions. This process is highly valuable for isolating trace amounts of metal ions from complex samples, thereby increasing the sensitivity and selectivity of subsequent analytical measurements.

The general mechanism involves the reaction of the deprotonated 8-hydroxyquinoline derivative with a metal ion to form an uncharged complex, which is then partitioned into an immiscible organic phase. The efficiency of this extraction is dependent on factors such as the pH of the aqueous solution, the choice of the organic solvent, and the presence of other complexing agents. While specific studies on this compound are limited, its structural similarity to other effective extractants suggests its potential utility in similar applications.

Table 1: General Parameters for Metal Ion Extraction using 8-Hydroxyquinoline Derivatives

| Parameter | Description | Typical Conditions |

| pH | Affects the deprotonation of the hydroxyl group and the stability of the metal complex. | Optimized for each metal ion, generally in the slightly acidic to basic range. |

| Solvent | The organic phase for extracting the metal chelate. | Chloroform, dichloromethane, methyl isobutyl ketone, etc. |

| Ligand Concentration | A sufficient excess is used to ensure complete complexation of the metal ion. | Varies depending on the metal ion concentration. |

| Shaking Time | Time required to reach extraction equilibrium. | Typically a few minutes. |

Gravimetric analysis, a quantitative method based on the measurement of mass, has historically utilized 8-hydroxyquinoline and its derivatives for the determination of various metal ions. scispace.com The principle lies in the formation of a stable, insoluble metal complex with a precisely known composition. This precipitate can be filtered, dried, and weighed, and from its mass, the amount of the metal ion in the original sample can be calculated.

The suitability of an 8-hydroxyquinoline derivative for gravimetric analysis depends on several factors, including the completeness of precipitation, the purity of the precipitate, and its thermal stability. The carboxylate group in this compound could potentially be leveraged to fine-tune the solubility of the metal complexes, making it a candidate for selective precipitation of certain metal ions.

One of the most exciting applications of 8-hydroxyquinoline derivatives is in the development of fluorescent chemosensors for the detection of metal ions. nih.gov The parent 8-hydroxyquinoline molecule is weakly fluorescent; however, upon chelation with certain metal ions, a significant enhancement of fluorescence is often observed. This "turn-on" fluorescence response is attributed to several factors, including increased rigidity of the molecule upon complexation, which reduces non-radiative decay pathways, and the modulation of photoinduced electron transfer (PET) processes.

Derivatives of 8-hydroxyquinoline have been successfully utilized to create highly selective and sensitive fluorescent sensors for various metal ions, including aluminum (Al³⁺), zinc (Zn²⁺), and copper (Cu²⁺). nih.gov The selectivity of these sensors can be tuned by modifying the substituents on the 8-hydroxyquinoline core. The ester group in this compound could play a role in modulating the electronic properties and the binding affinity of the ligand for specific metal ions, thus influencing its performance as a chemosensor.

Table 2: Examples of Metal Ion Detection using 8-Hydroxyquinoline-based Fluorescent Sensors

| Metal Ion | Sensing Mechanism | Observed Change |

| Al³⁺ | Chelation-enhanced fluorescence (CHEF) | Significant increase in fluorescence intensity. |

| Zn²⁺ | Inhibition of photoinduced electron transfer (PET) | "Turn-on" fluorescence response. |

| Cu²⁺ | Fluorescence quenching through energy or electron transfer | Decrease in fluorescence intensity. |

Materials Science and Engineering

The unique electronic and photophysical properties of metal complexes of 8-hydroxyquinoline derivatives have made them valuable components in various advanced materials. Their thermal stability, ability to form amorphous films, and charge-transporting capabilities are particularly noteworthy.

Tris(8-hydroxyquinolinato)aluminum (Alq₃), a complex of 8-hydroxyquinoline, is a benchmark electron transport and emissive material in organic light-emitting diodes (OLEDs). nih.gov The performance of OLEDs is critically dependent on the efficient injection and transport of electrons and holes, leading to their recombination in the emissive layer. 8-hydroxyquinoline-based metal complexes, including those of aluminum, zinc, and other metals, have demonstrated excellent electron-transporting properties. nih.gov

The introduction of substituents on the 8-hydroxyquinoline ring can be used to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), of the resulting metal complexes. This allows for better energy level alignment with other materials in the OLED stack, leading to improved device efficiency and stability. The ester functionality in this compound could be exploited to modify the electronic characteristics and processing properties of its metal complexes for OLED applications.

The incorporation of 8-hydroxyquinoline moieties into polymer chains has led to the development of functional polymeric materials with interesting optical and electronic properties. google.com These materials can combine the processability of polymers with the unique functionalities of the 8-hydroxyquinoline unit, such as its metal-chelating and luminescent properties.

Functional polymers containing 8-hydroxyquinoline derivatives can be designed to act as macromolecular chemosensors, where the binding of a metal ion to the polymer chain induces a change in its optical or electronic properties. Furthermore, these polymers can be utilized in the fabrication of thin-film devices, such as OLEDs and solar cells. By attaching a polymerizable group to this compound, it could potentially be used as a monomer for the synthesis of novel functional polymers with tailored properties for specific applications in materials science. google.com

Corrosion Inhibition for Metallic Surfaces

Derivatives of 8-hydroxyquinoline, a class of compounds to which this compound belongs, have garnered significant attention as effective corrosion inhibitors for various metals and alloys. najah.eduresearchgate.net Their efficacy stems from their molecular structure, which includes nitrogen and oxygen heteroatoms with nonbonding electrons and aromatic rings. najah.edutandfonline.com These features facilitate strong coordination with metal surfaces, leading to the formation of a protective adsorbed layer that acts as a barrier to corrosive agents. researchgate.net

The mechanism of inhibition involves the adsorption of the organic molecules onto the metallic surface, a process that blocks the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would typically occur. researchgate.netresearchgate.net Studies have shown that these compounds function as mixed-type inhibitors, meaning they retard both the anodic and cathodic reactions. researchgate.nettandfonline.com The adsorption process is influenced by the nature of the functional groups on the 8-hydroxyquinoline core and generally follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.nettandfonline.com

Research on various 8-hydroxyquinoline derivatives has demonstrated high inhibition efficiencies in aggressive acidic environments, such as hydrochloric acid solutions. tandfonline.comresearchgate.net The protective film formed by these inhibitors isolates the metal from the corrosive medium, significantly reducing the corrosion rate. tandfonline.comchemicalbook.com The stability and effectiveness of this protective layer are crucial for industrial applications where metals are exposed to harsh conditions. najah.edu

Table 1: Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives This table presents data on the performance of various 8-hydroxyquinoline derivatives as corrosion inhibitors on different metallic surfaces.

| Derivative Name | Metal | Corrosive Medium | Max Inhibition Efficiency (%) |

|---|---|---|---|

| 5-dodecylthio-methyl-8-hydroxyquinoline (12S-HQ) | N80 Steel | 1 M HCl | 95.31 |

| N-dodecyl-5-amino-methyl-8-hydroxyquinoline (12N-HQ) | N80 Steel | 1 M HCl | 93.60 |

| 5-dodecyloxy-methyl-8-hydroxyquinoline (12O-HQ) | N80 Steel | 1 M HCl | 93.37 |

| Diethyl 1,1-(4-(4-chlorophenyl)-1-((8-hydroxyquinoline-5-yl)methyl)-2, 6-dimethyl-1, 4-dihydropyridine-3,5-diyl) diethanone | Mild Steel | 1 M HCl | 97.00 |

Role as Chemical Probes in Biological Systems

The 8-hydroxyquinoline scaffold is fundamental to the development of chemical probes, particularly fluorescent chemosensors for detecting metal ions in biological and environmental systems. nih.govscispace.com Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The parent compound, 8-hydroxyquinoline, is weakly fluorescent on its own. scispace.comsemanticscholar.org However, upon chelation with metal ions, its molecular structure becomes more rigid, leading to a significant enhancement in fluorescence emission. scispace.comsemanticscholar.org

This "turn-on" fluorescence response makes 8-hydroxyquinoline derivatives excellent candidates for sensing biologically important metal ions such as Zn²⁺ and Al³⁺. scispace.com The ability to selectively bind with specific metal cations and produce a measurable optical signal allows for the visualization and quantification of these ions within living cells and other complex biological environments. scispace.comsemanticscholar.org The design of these chemosensors can be fine-tuned by modifying the substituents on the 8-hydroxyquinoline ring system to improve selectivity, sensitivity, and cell permeability. These tools are invaluable for investigating the roles of metal ions in various physiological and pathological processes. nih.gov

Photoactive and Luminescent Materials Development

Derivatives of 8-hydroxyquinoline are cornerstone materials in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net Their utility in this domain is due to their excellent thermal stability, electron-carrying capabilities, and strong luminescence upon forming complexes with metal ions, most notably aluminum (Al³⁺) and rare-earth ions like europium (Eu³⁺). scispace.comnih.gov

When complexed with metal ions, these compounds form stable coordination complexes that exhibit intense and tunable light emission. nih.gov The luminescence properties can be systematically altered by introducing different functional groups onto the 8-hydroxyquinoline ligand. For instance, adding electron-donating groups (like a methoxy (B1213986) group) can enhance the luminescence intensity of the corresponding metal complex, while electron-withdrawing groups (such as a nitro group) tend to have the opposite effect. nih.gov

Research into Eu(III) complexes with novel 8-hydroxyquinoline derivatives has shown that these materials can achieve high fluorescence quantum yields, making them promising candidates for next-generation red-light-emitting materials in displays and lighting applications. nih.gov The ligands efficiently absorb energy and transfer it to the central Eu(III) ion, which then emits light at its characteristic wavelength. nih.gov This efficient energy transfer process is critical for the development of bright and energy-efficient luminescent materials. nih.gov

Table 2: Luminescence Properties of Europium(III) Complexes with 8-Hydroxyquinoline Derivatives This table highlights the fluorescence quantum yields of Eu(III) complexes with different para-substituted 8-hydroxyquinoline ligands, demonstrating the effect of substituents on luminescent properties.

| Ligand Substituent Group | Resulting Eu(III) Complex | Fluorescence Quantum Yield |

|---|---|---|

| Methoxy (-OCH₃) | EuY³(NO₃)₃·2H₂O | 0.628 |

| Methyl (-CH₃) | EuY²(NO₃)₃·2H₂O | 0.516 |

| Hydrogen (-H) | EuY¹(NO₃)₃·2H₂O | 0.432 |

| Chloro (-Cl) | EuY⁴(NO₃)₃·2H₂O | 0.354 |

| Bromo (-Br) | EuY⁵(NO₃)₃·2H₂O | 0.297 |

| Nitro (-NO₂) | EuY⁶(NO₃)₃·2H₂O | 0.113 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

| 8-hydroxy-7-quinolinecarboxaldehyde |

| N-dodecyl-5-amino-methyl-8-hydroxyquinoline |

| 5-dodecyloxy-methyl-8-hydroxyquinoline |

| 5-dodecylthio-methyl-8-hydroxyquinoline |

| Diethyl 1,1-(4-(4-chlorophenyl)-1-((8-hydroxyquinoline-5-yl)methyl)-2, 6-dimethyl-1, 4-dihydropyridine-3,5-diyl) diethanone |

| Europium(III) |

| Aluminum(III) |

Computational and Theoretical Investigations of Ethyl 8 Hydroxyquinoline 7 Carboxylate

Quantum Chemical Characterization

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of a molecule. These calculations provide a detailed picture of the molecule's stability, reactivity, and spectroscopic behavior.

The electronic properties of Ethyl 8-hydroxyquinoline-7-carboxylate are fundamental to its chemical behavior. DFT calculations are commonly employed to determine its electronic structure and various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. eurjchem.com

Analysis of the Molecular Electrostatic Potential (MEP) map helps to identify the electron-rich and electron-deficient regions of the molecule. eurjchem.com For this compound, the oxygen and nitrogen atoms are expected to be nucleophilic (electron-rich) sites, while the hydrogen atoms of the hydroxyl group and the aromatic rings are likely electrophilic (electron-deficient) sites. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Representative Theoretical Electronic Properties for 8-Hydroxyquinoline (B1678124) Derivatives Note: These are typical values for related compounds and serve as an estimation for this compound.

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -6.0 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 4.5 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.0 to 3.5 Debye | Measures the overall polarity of the molecule. |

Theoretical calculations can accurately predict the spectroscopic signatures of a molecule. DFT methods are used to simulate vibrational spectra (Infrared and Raman) by calculating the frequencies and intensities of the molecule's vibrational modes. researchgate.net These simulated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various C-C and C-N stretching modes within the quinoline (B57606) ring system. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). eurjchem.com This analysis predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* and n→π* transitions for aromatic systems like 8-hydroxyquinoline. researchgate.net Such simulations help in interpreting experimental UV-Vis spectra and understanding the electronic properties of the molecule.

The flexibility of the ethyl carboxylate side chain in this compound means the molecule can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule by rotating its flexible dihedral angles to identify stable, low-energy conformers. researchgate.net Understanding the conformational landscape is crucial because the specific three-dimensional shape of a molecule can significantly influence its biological activity and physical properties. chemrxiv.orgnih.gov The most stable conformer corresponds to the global minimum on the potential energy landscape, and it is this structure that is typically used for further studies like molecular docking.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are central to structure-based drug design.